N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Medicinal Chemistry Structure–Activity Relationship Ligand Design

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1351640-96-4), with molecular formula C₁₇H₁₅N₃O₄ and molecular weight 325.32 g/mol, is a synthetic oxalamide derivative incorporating a naphthalen-1-yl pharmacophore, a hydroxyethyl linker, and an unsubstituted isoxazol-3-yl moiety connected via an oxalamide bridge. This compound belongs to a structural class for which oxalamide-containing isoxazole derivatives have demonstrated potent biological activities in published medicinal chemistry programs, most notably as neuraminidase inhibitors with sub-micromolar IC₅₀ values and as antimycobacterial agents with low micromolar MIC values , establishing a class-level precedent for screening-relevant bioactivity that warrants inclusion in targeted compound libraries.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 1351640-96-4
Cat. No. B2988858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
CAS1351640-96-4
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=NOC=C3)O
InChIInChI=1S/C17H15N3O4/c21-14(13-7-3-5-11-4-1-2-6-12(11)13)10-18-16(22)17(23)19-15-8-9-24-20-15/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23)
InChIKeyIQMBIPKMLIXDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1351640-96-4): Procurement-Grade Physicochemical Characterization for Screening Library Acquisition


N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1351640-96-4), with molecular formula C₁₇H₁₅N₃O₄ and molecular weight 325.32 g/mol, is a synthetic oxalamide derivative incorporating a naphthalen-1-yl pharmacophore, a hydroxyethyl linker, and an unsubstituted isoxazol-3-yl moiety connected via an oxalamide bridge . This compound belongs to a structural class for which oxalamide-containing isoxazole derivatives have demonstrated potent biological activities in published medicinal chemistry programs, most notably as neuraminidase inhibitors with sub-micromolar IC₅₀ values [1] and as antimycobacterial agents with low micromolar MIC values [2], establishing a class-level precedent for screening-relevant bioactivity that warrants inclusion in targeted compound libraries.

Why N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide Cannot Be Substituted by Off-the-Shelf Oxalamide or Isoxazole Analogs in Focused Screening


Within the oxalamide–isoxazole chemical space, three critical structural variables drive divergent pharmacological outcomes: (i) the substitution pattern on the isoxazole ring (unsubstituted vs. 5-methyl), (ii) the identity of the eastern substituent attached via the oxalamide bridge (hydroxy-naphthalen-1-yl-ethyl vs. morpholino-naphthalen-1-yl-ethyl vs. furanyl-methyl, etc.), and (iii) the nature of the linker connecting the aromatic pharmacophore to the oxalamide core. Published SAR evidence demonstrates that a single methyl substitution on the isoxazole ring can fundamentally alter target engagement profiles, with 5-methylisoxazole-containing oxalamides exhibiting antimycobacterial MIC values as low as 2 µM [1], while unsubstituted isoxazole congeners have shown preferential neuraminidase inhibition with IC₅₀ values of 0.09 µM [2]. Similarly, morpholino substitution at the eastern terminus produces a distinct physicochemical and pharmacological fingerprint compared to the 2-hydroxyethyl-bearing target compound . Consequently, generic substitution within this compound class carries a high risk of selecting an analog that is structurally similar but pharmacologically misaligned with the intended screening objective.

Quantitative Comparative Evidence for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: Available Data and Critical Gaps


Structural Differentiator: 2-Hydroxyethyl Linker Confers Hydrogen-Bond Donor Capacity Absent in Morpholino and Dimethylamino Analogs

The target compound uniquely possesses a secondary alcohol (-CH(OH)-) at the ethyl linker position, providing a hydrogen-bond donor (HBD) functionality that is absent in the closest commercially cataloged analogs. The morpholino analog N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (CAS not available; EVT-2945924) replaces the hydroxyl group with a tertiary amine-containing morpholine ring, eliminating HBD capacity while adding a hydrogen-bond acceptor and a basic amine center . The dimethylamino analog N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS not available) similarly substitutes the hydroxyl with a basic tertiary dimethylamino group, yielding a positively charged species at physiological pH versus the neutral hydroxyl-bearing target . The 5-methylisoxazole analog N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3) retains the hydroxyl HBD but introduces a methyl substituent on the isoxazole ring, increasing molecular weight to 339.35 g/mol and altering the electronic and steric profile of the heterocycle .

Medicinal Chemistry Structure–Activity Relationship Ligand Design

Isoxazole Substitution Status as a Key Determinant of Biological Target Profile: Class-Level Evidence from Published Oxalamide Derivatives

Published structure–activity relationship (SAR) data from the broader oxalamide–isoxazole compound class reveal that the isoxazole substitution pattern is a critical determinant of biological target engagement. In antimycobacterial screening, 5-methylisoxazole-containing oxalamide derivatives demonstrated MIC values starting from 2 µM against M. tuberculosis and nontuberculous mycobacteria (M. avium, M. kansasii), with the most active compound, 4,4′-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide], achieving MIC values of 2–62.5 µM (1.07–33.28 µg/mL) [1]. In contrast, unsubstituted isoxazole-containing oxalamide derivatives have been optimized as neuraminidase (NA) inhibitors, with compound Z2 achieving an IC₅₀ of 0.09 µM against NA, outperforming both the positive control oseltamivir carboxylate (IC₅₀ = 0.10 µM) and the lead compound ZINC05250774 (IC₅₀ = 1.91 µM) [2]. The target compound, bearing an unsubstituted isoxazol-3-yl moiety, is structurally aligned with the neuraminidase-inhibitor pharmacophore rather than the 5-methylisoxazole-containing antimycobacterial chemotype.

Antimycobacterial Neuraminidase Inhibition Target Selectivity

Molecular Weight and Physicochemical Differentiation from Closest Cataloged Analogs

The target compound (MW = 325.32 g/mol) occupies a distinct molecular weight space relative to its closest commercially cataloged analogs sharing the oxalamide–isoxazole core. The 5-methylisoxazole analog (CAS 1351582-30-3) has a molecular weight of 339.35 g/mol (+14.03 Da, corresponding to one methyl group) . The morpholino analog N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has a molecular weight of 394.43 g/mol (+69.11 Da), reflecting replacement of the hydroxyl with the morpholine ring . The dimethylamino analog has a molecular weight of 352.39 g/mol (+27.07 Da) . These molecular weight differences, while modest, translate into measurably different calculated logP, topological polar surface area (tPSA), and hydrogen-bond donor/acceptor profiles that influence solubility, permeability, and ultimately screening outcomes in biochemical and cell-based assays.

Physicochemical Properties Drug-Likeness Library Design

Recommended Research Application Scenarios for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide Based on Structural and Class-Level Evidence


Focused Antiviral Screening: Neuraminidase Inhibition Panel

The unsubstituted isoxazol-3-yl moiety and oxalamide bridge of CAS 1351640-96-4 are structurally congruent with the pharmacophore of published nanomolar neuraminidase inhibitors (e.g., compound Z2, IC₅₀ = 0.09 µM) [1]. This compound is recommended for inclusion in antiviral screening panels targeting influenza neuraminidase, where the hydroxyethyl linker's hydrogen-bond donor capacity may contribute to interactions with conserved arginine residues (Arg118, Arg292, Arg371) in the NA active site. The 5-methylisoxazole analog should not be substituted for this application, as published SAR indicates that methyl substitution on the isoxazole ring redirects activity toward antimycobacterial targets rather than neuraminidase inhibition [2].

Structure–Activity Relationship (SAR) Probe for Oxalamide Linker Optimization

As the only commercially cataloged compound in its immediate series that combines an unsubstituted isoxazol-3-yl moiety with a 2-hydroxyethyl-naphthalen-1-yl eastern substituent, CAS 1351640-96-4 serves as a unique SAR probe for dissecting the contribution of the hydroxyethyl linker's hydrogen-bond donor to target binding [1]. Systematic head-to-head comparison with the morpholino analog (HBD-negative, HBA-positive, basic amine) and the dimethylamino analog (HBD-negative, basic amine) would enable deconvolution of HBD-dependent vs. electrostatic binding contributions at a given target. Such studies would be especially informative for targets where oxalamide-based ligands have been shown to engage via hydrogen-bond networks, such as neuraminidase and succinate dehydrogenase [1][3].

Targeted Library Enumeration Starting Point for Oxalamide–Isoxazole Chemical Space Exploration

CAS 1351640-96-4 represents the simplest member (lowest MW, unsubstituted isoxazole, minimal eastern substituent complexity) of a structurally diverse oxalamide–isoxazole compound family that includes 5-methylisoxazole, morpholino, dimethylamino, furanyl, chlorothiophenyl, and tetrahydrofuranyl variants [1][2][3]. For research groups employing library-based screening approaches, this compound is recommended as the foundational scaffold for systematic enumeration: retain the oxalamide–isoxazole core while varying the eastern substituent and isoxazole substitution pattern. This strategy mirrors the successful scaffold-hopping approach demonstrated in the development of oxazole/isoxazole amide SDH inhibitors, where core retention with systematic substituent variation generated compounds with LC₅₀ values as low as 3.2 mg/L against Bursaphelenchus xylophilus and SDH IC₅₀ values of 6.5 µmol/L [3].

Antimycobacterial Counter-Screening to Establish Isoxazole-Dependent Selectivity

Given that 5-methylisoxazole-containing oxalamide derivatives have demonstrated antimycobacterial activity with MIC values as low as 2 µM against M. tuberculosis and NTM strains [1], the unsubstituted isoxazole target compound (CAS 1351640-96-4) is an ideal candidate for paired antimycobacterial counter-screening alongside its 5-methyl analog (CAS 1351582-30-3). Differential activity between these two compounds would provide direct experimental evidence for isoxazole-methylation-dependent target selectivity, a hypothesis currently supported only by cross-study class-level inference. Such data would be valuable for groups developing isoxazole-containing therapeutics where target selectivity is paramount.

Quote Request

Request a Quote for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.